molecular formula C19H23NO2 B4634040 N-butyl-N-ethyl-2-phenoxybenzamide

N-butyl-N-ethyl-2-phenoxybenzamide

Cat. No.: B4634040
M. Wt: 297.4 g/mol
InChI Key: VGPGEYGHEHDZNN-UHFFFAOYSA-N
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Description

N-butyl-N-ethyl-2-phenoxybenzamide is a chemical compound of significant interest in medicinal and agricultural chemistry research. As a member of the phenoxybenzamide class, it shares a structural framework with compounds known to exhibit diverse biological activities. In medicinal chemistry, structurally similar 2-phenoxybenzamides have been identified as promising scaffolds with multi-stage antimalarial activity against Plasmodium falciparum , potentially acting through the disturbance of the mitochondrial electron transport chain . Furthermore, various N-substituted benzamide derivatives are actively investigated for their potential as antibacterial agents, with some studies focusing on their mechanism as dihydrofolate reductase (DHFR) inhibitors . Beyond pharmaceutical applications, certain m -phenoxybenzamide derivatives have also been explored for their potent herbicidal activity, demonstrating effectiveness against both annual and perennial weeds in various fields . The specific N-butyl-N-ethyl substitution pattern on this benzamide makes it a valuable subject for structure-activity relationship (SAR) studies, helping researchers understand how different substituents influence biological activity, physicochemical properties, and pharmacokinetic parameters . This compound is provided exclusively for research purposes in these and other exploratory investigations.

Properties

IUPAC Name

N-butyl-N-ethyl-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-3-5-15-20(4-2)19(21)17-13-9-10-14-18(17)22-16-11-7-6-8-12-16/h6-14H,3-5,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGPGEYGHEHDZNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)C(=O)C1=CC=CC=C1OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N-ethyl-2-phenoxybenzamide typically involves the reaction of 2-phenoxybenzoic acid with N-butyl-N-ethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N-ethyl-2-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The phenoxy group in the compound can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides or phenols.

Scientific Research Applications

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The table below compares N-butyl-N-ethyl-2-phenoxybenzamide with structurally related benzamide derivatives, highlighting substituent effects on applications and properties:

Compound Name Substituents Molecular Weight (g/mol) Application Key Properties
This compound Phenoxy, N-butyl, N-ethyl ~327.4 (hypothetical) Hypothetical pesticide High lipophilicity, potential soil persistence
Mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide) Methyl, isopropoxy 269.3 Fungicide Systemic action, targets rice blast
Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) Dichlorophenyl, ethoxymethoxy 334.2 Herbicide Selective weed control, moderate soil mobility
Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) Difluorophenyl, trifluoromethylphenoxy 394.3 Herbicide Long residual activity, inhibits carotenoid biosynthesis
N-(2-Ethylhexyl)benzamide 2-Ethylhexyl ~233.3 Research chemical Limited toxicity data, high hydrophobicity
Key Observations:
  • Substituent Impact on Bioactivity: Halogenated Groups (e.g., dichlorophenyl in etobenzanid, difluorophenyl in diflufenican) enhance target specificity and resistance to metabolic degradation . Phenoxy and Alkyl Chains (as in this compound) likely improve lipid solubility, favoring cuticular penetration in pesticidal applications .
  • Solubility and Mobility :
    • Compounds with polar groups (e.g., ethoxymethoxy in etobenzanid) exhibit moderate soil mobility, whereas highly lipophilic derivatives (e.g., N-(2-ethylhexyl)benzamide) may persist in organic-rich environments .

Crystallographic and Stability Considerations

  • 4-Bromo-N-(2-nitrophenyl)benzamide () demonstrates that nitro and bromo substituents influence molecular packing and thermal stability. By analogy, the phenoxy group in this compound may promote π-π stacking, enhancing crystalline stability .

Q & A

Basic: What synthetic strategies are recommended for preparing N-butyl-N-ethyl-2-phenoxybenzamide, and how can reaction conditions be optimized?

Answer:
The synthesis of benzamide derivatives typically involves coupling reactions between carboxylic acid derivatives (e.g., acid chlorides) and amines. For this compound, a plausible route includes:

Acylation : React 2-phenoxybenzoic acid with thionyl chloride (SOCl₂) to generate the corresponding acid chloride.

N-Alkylation : Treat the acid chloride with a mixture of n-butylamine and ethylamine under basic conditions (e.g., pyridine or DIPEA) to introduce both alkyl groups .
Optimization Tips :

  • Use inert solvents like dichloromethane (CH₂Cl₂) or dimethylformamide (DMF) to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., excess amine) to improve yields .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound analogs?

Answer:

Structural Modifications : Systematically vary substituents on the benzamide core (e.g., phenoxy group position) and alkyl chains (butyl/ethyl).

Biological Assays : Test analogs against target enzymes or cells (e.g., kinase inhibition assays or antimicrobial activity screens).

Data Analysis : Use statistical tools (e.g., IC₅₀ comparisons, molecular docking) to correlate structural features with activity.
Reference : SAR frameworks for similar benzamides highlight the importance of electron-withdrawing groups on the aromatic ring for enhanced binding .

Basic: What analytical techniques are critical for confirming the purity and structure of this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify alkyl group integration and aromatic proton environments.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula.
  • HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection .
    Note : X-ray crystallography (if crystalline) provides definitive structural confirmation .

Advanced: How can researchers resolve contradictions in biological activity data for structurally similar benzamides?

Answer:

Verify Structural Integrity : Re-analyze compounds via NMR and MS to rule out impurities or isomerism.

Replicate Assays : Conduct dose-response studies under standardized conditions (pH, temperature).

Computational Insights : Perform molecular dynamics simulations to assess binding mode variations caused by minor structural differences (e.g., alkyl chain length) .
Example : A study on N-(4-hydroxyphenyl)-2-methoxybenzamide demonstrated that even small changes in substituent polarity significantly altered enzyme inhibition profiles .

Basic: What safety protocols should be followed when handling this compound in the laboratory?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis or weighing.
  • Waste Disposal : Collect organic waste in designated containers for incineration.
    Reference : Safety data for analogous benzamides recommend avoiding skin/eye contact and using dust masks to prevent inhalation .

Advanced: How can computational methods (e.g., DFT, molecular docking) predict the physicochemical and bioactivity properties of this compound?

Answer:

Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability.

Molecular Docking : Model interactions with target proteins (e.g., kinases) using software like AutoDock Vina. Focus on hydrogen bonding and hydrophobic pockets.

ADMET Prediction : Tools like SwissADME estimate solubility, bioavailability, and toxicity.
Case Study : A spectrofluorometric study of N-(4-chlorophenyl)-2-methoxybenzamide validated computational predictions of fluorescence properties .

Basic: What solvent systems are optimal for recrystallizing this compound to achieve high purity?

Answer:

  • Polar Solvents : Ethanol/water mixtures are effective for benzamides due to moderate solubility.
  • Gradient Crystallization : Dissolve in hot ethanol, then slowly add water to induce crystallization.
  • Yield Improvement : Use activated charcoal to remove colored impurities .

Advanced: How can researchers design experiments to assess the metabolic stability of this compound in vitro?

Answer:

Liver Microsome Assay : Incubate the compound with rat or human liver microsomes.

LC-MS/MS Analysis : Quantify parent compound and metabolites over time.

Enzyme Inhibition Studies : Test interactions with CYP450 isoforms (e.g., CYP3A4) to identify metabolic pathways.
Reference : Similar protocols were applied to N-(2-aminoethyl)-N-benzyloxyphenyl benzamides to optimize pharmacokinetic profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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